

Belinostat in Platinum-Resistant Ovarian Cancer: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **belinostat** with alternative therapies for platinum-resistant ovarian cancer (PROC). The information is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

Efficacy of Belinostat and Comparator Therapies

The treatment landscape for platinum-resistant ovarian cancer is challenging, with limited options and modest response rates.[1] Standard-of-care typically involves single-agent non-platinum chemotherapy, with bevacizumab combinations also representing a key therapeutic strategy.[2] **Belinostat**, a histone deacetylase (HDAC) inhibitor, has been investigated as a monotherapy and in combination regimens in this setting.

Monotherapy Efficacy



Treatment	Trial	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
Belinostat	Phase II	0%[3]	2.3 months[4]	Not Reported
Pegylated Liposomal Doxorubicin (PLD)	Phase II	25.7%[5]	5.7 months[5]	11 months[5]
Paclitaxel	NCI TRC 9103	22%[6]	4.5 months[6]	8.8 months[6]
Topotecan	Phase II	14%[7]	Not Reported	Not Reported
Gemcitabine	Phase II	13.9%[8]	Not Reported	6.7 months[8]

Combination Therapy Efficacy



Treatment Combination	Trial	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
Belinostat + Carboplatin	GOG Phase II	7.4%[3]	3.3 months[3]	13.7 months[3]
Belinostat + Carboplatin + Paclitaxel (BelCaP)	Phase II	31%*[9]	Not Reported	Not Reported
Bevacizumab + Chemotherapy	AURELIA (Phase III)	27.3%[10]	6.7 months[10]	16.6 months[10]
Chemotherapy Alone	AURELIA (Phase III)	11.8%[10]	3.4 months[10]	13.3 months[10]
Pembrolizumab + Paclitaxel ± Bevacizumab	ENGOT- ov65/KEYNOTE- B96 (Phase III)	50.4%[11]	8.3 months (ITT population)[11]	18.2 months[11]
Placebo + Paclitaxel ± Bevacizumab	ENGOT- ov65/KEYNOTE- B96 (Phase III)	40.8%[11]	6.4 months (ITT population)[11]	14.0 months[11]

^{*}Note: This trial included patients with a median platinum-free interval of 12.5 months, with 31% having relapsed within 6 months of first-line platinum therapy.[9] **Chemotherapy options in the AURELIA trial were pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.[10]

Experimental Protocols Belinostat Monotherapy (Phase II)

• Objective: To evaluate the activity of **belinostat** in women with metastatic or recurrent platinum-resistant epithelial ovarian cancer (EOC) and micropapillary (LMP) ovarian tumors. [4]



- Patient Population: Patients with histologically or cytologically confirmed platinum-resistant (progression within 6 months of platinum therapy) recurrent EOC or LMP tumors who had received no more than 3 prior lines of chemotherapy.[12]
- Dosing Regimen: Belinostat 1000 mg/m² administered intravenously on days 1-5 of a 21-day cycle.[4]
- Primary Endpoint: Objective response rate.[13]
- Secondary Endpoints: Stable disease rate, survival, and tolerability.[13]

Belinostat in Combination with Carboplatin (GOG Phase II)

- Objective: To evaluate the impact of **belinostat** in combination with carboplatin in women with platinum-resistant ovarian cancer.[3]
- Patient Population: Eligible patients had measurable, recurrent disease within six months of their last dose of a platinum-based combination.
- Dosing Regimen: Belinostat was dosed at 1,000 mg/m² daily for five days with carboplatin
 AUC 5 on day three of 21-day cycles.[3]
- Primary Endpoint: Overall response rate (ORR).[3]

AURELIA Trial: Bevacizumab with Chemotherapy (Phase III)

- Objective: To evaluate the efficacy of adding bevacizumab to single-agent chemotherapy in platinum-resistant ovarian cancer.[10]
- Patient Population: Patients with measurable/assessable ovarian cancer that had progressed less than 6 months after completing platinum-based therapy. Patients with a history of bowel obstruction or more than two prior anticancer regimens were ineligible.[10]
- Dosing Regimen: Investigators selected chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan). Patients were then randomly assigned to receive



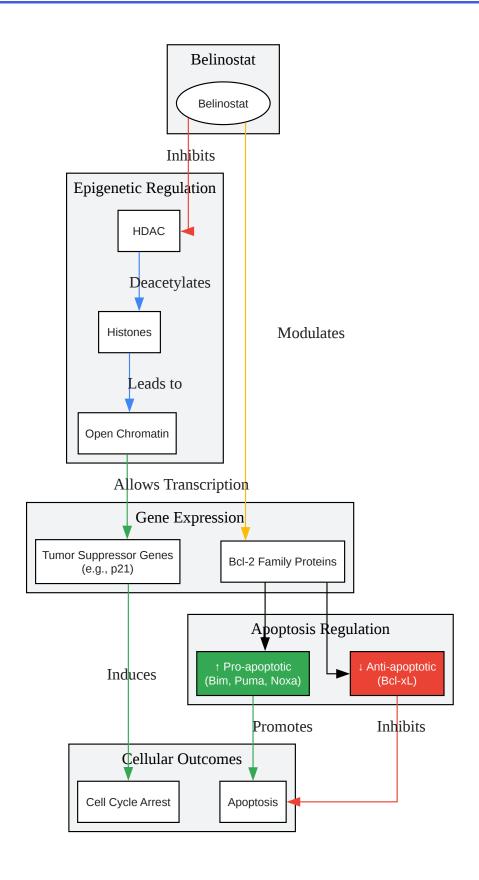
chemotherapy alone or with bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks) until progression.[10]

- Primary Endpoint: Progression-free survival (PFS) by RECIST criteria.[10]
- Secondary Endpoints: Objective response rate (ORR), overall survival (OS), safety, and patient-reported outcomes.[10]

Visualizing Mechanisms and Workflows Belinostat's Mechanism of Action

Belinostat is a pan-histone deacetylase (HDAC) inhibitor.[14] By inhibiting HDACs, **belinostat** leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. [15] This promotes the transcription of otherwise silenced tumor suppressor genes, such as p21, which can induce cell cycle arrest.[15] Furthermore, **belinostat** modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic proteins like Bim, Puma, and Noxa, while decreasing the anti-apoptotic protein Bcl-xL, ultimately leading to apoptosis.[14]





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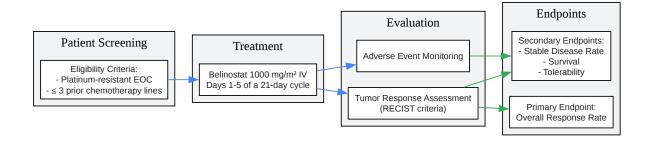
Belinostat's mechanism of action in ovarian cancer cells.



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Experimental Workflow: Phase II Belinostat Trial

The following diagram illustrates the workflow of the Phase II clinical trial evaluating single-agent **belinostat** in patients with platinum-resistant ovarian cancer.



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Workflow of the Phase II trial of **belinostat** in PROC.

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